2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid
Description
2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid is a spirocyclic compound featuring a 6-azaspiro[3.4]octane core. This bicyclic structure consists of a 3-membered and a 4-membered ring sharing a nitrogen atom at the spiro junction. Key functional groups include:
- Propanoic acid group (-CH2CH2COOH) at the nitrogen (position 6), providing carboxylic acid reactivity and ionizability.
Spirocyclic compounds like this are prized in drug discovery for their conformational rigidity, which enhances target-binding selectivity and pharmacokinetic properties .
Properties
IUPAC Name |
2-[8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-3-17-8-11-7-14(10(2)12(15)16)9-13(11)5-4-6-13/h10-11H,3-9H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVOXSOPXVTSNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC12CCC2)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid is a novel organic compound characterized by its unique spirocyclic structure, which includes both azaspiro and ethoxymethyl functionalities. Its molecular formula is with a molecular weight of approximately 241.33 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound's structure allows for diverse interactions with biological targets, which may result in significant therapeutic applications. The spirocyclic nature enhances its spatial arrangement, potentially influencing its efficacy as an enzyme or receptor inhibitor.
| Property | Value |
|---|---|
| Molecular Formula | C13H23NO3 |
| Molecular Weight | 241.33 g/mol |
| Purity | Typically ≥ 95% |
| IUPAC Name | This compound |
Biological Activity
Preliminary studies suggest that this compound exhibits significant biological activity, particularly as a potential inhibitor of enzymes or receptors involved in various disease pathways. Its structural features may allow it to effectively interact with biological targets, leading to therapeutic applications in conditions such as cancer and metabolic disorders.
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, compounds with similar structures have demonstrated the ability to modulate biological pathways through receptor inhibition or enzyme activity reduction.
Case Studies and Research Findings
- Inhibitory Activity on Enzymes : Research has indicated that compounds structurally related to this compound can inhibit certain enzymes critical for disease progression. For instance, studies have shown that derivatives of spirocyclic compounds can significantly reduce the activity of enzymes involved in metabolic pathways related to cancer proliferation.
- Receptor Interaction Studies : Interaction studies are crucial for understanding how this compound interacts with specific receptors. For example, compounds similar to this one have been documented to bind effectively to G-protein coupled receptors (GPCRs), which play vital roles in various physiological processes.
-
Therapeutic Applications : The potential applications of this compound extend across various therapeutic areas, including:
- Cancer treatment through enzyme inhibition.
- Metabolic disorder management by modulating metabolic pathways.
- Neurological applications due to its potential interaction with neurotransmitter receptors.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison can be made with similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 6-Azaspiro[3.4]octane | Base structure without substituents | Limited | Serves as a precursor |
| N-Hydroxyacetimidamide | Hydroxylated amide structure | Moderate activity as enzyme inhibitor | Lacks spirocyclic framework |
| Ethoxymethyl derivatives | Similar ethoxy group | Varies by derivative | Different core structure |
The combination of a spirocyclic structure with specific functional groups in this compound enhances its potential biological activity compared to these similar compounds.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural analogs, their molecular features, and applications:
*Note: Molecular formula and weight for the target compound are estimated based on structural analogs (e.g., ).
Key Differences and Implications
However, it lacks the steric bulk of tert-butoxy groups, which may reduce metabolic stability relative to Boc derivatives . The propanoic acid group distinguishes the target from analogs with simpler carboxylic acids (e.g., 5-Boc-5-azaspiro[3.4]octane-2-carboxylic acid), offering a longer linker for conjugation or salt formation .
Synthetic Utility: Boc-protected analogs (e.g., cis-6-Boc-2-amino-6-azaspiro[3.4]octane) are widely used in solid-phase peptide synthesis due to their compatibility with standard deprotection protocols . The target’s ethoxymethyl group may require specialized protection/deprotection strategies during synthesis, as ethers are less reactive than esters or carbamates.
Biological Relevance :
- Spiro[3.4]octane cores are increasingly used in kinase inhibitors and GPCR-targeted therapies due to their rigid scaffold. The target’s carboxylic acid group could facilitate interactions with polar binding pockets, while ethoxymethyl may modulate CNS penetration .
Preparation Methods
Chemical Identity and Structural Features
| Property | Value |
|---|---|
| CAS Number | 2098049-94-4 |
| Molecular Formula | C₁₃H₂₃NO₃ |
| Molecular Weight | 241.33 g/mol |
| IUPAC Name | 3-[8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl]propanoic acid |
| SMILES | CCOCC1CN(CC12CCC2)CCC(=O)O |
The compound features a 6-azaspiro[3.4]octane core with an ethoxymethyl substituent at the 8-position and a propanoic acid moiety, which imparts specific chemical reactivity and biological potential.
Core Spirocyclic Scaffold Formation
A key step in the preparation is the formation of the 6-azaspiro[3.4]octane ring system. According to research on related compounds, three main annulation strategies are employed:
- Annulation of the cyclopentane ring onto a nitrogen-containing precursor.
- Annulation of the four-membered ring onto a preformed azacyclic intermediate.
- Use of readily available starting materials with conventional chemical transformations and minimal chromatographic purification.
Typical conditions involve:
- Controlled temperatures (e.g., 60–80°C).
- Inert atmosphere to prevent oxidation.
- Use of solvents such as dichloromethane or tetrahydrofuran.
Introduction of the Ethoxymethyl Group
The ethoxymethyl substituent at the 8-position is introduced via nucleophilic substitution reactions , often involving:
- Alkylation of a suitable nitrogen or carbon nucleophile with an ethoxymethyl halide or equivalent.
- Catalysts such as tetrabutylammonium bromide (TBAB) to enhance reactivity.
- Reaction temperatures ranging from -78°C to room temperature to control selectivity.
Installation of the Propanoic Acid Moiety
The propanoic acid group is typically introduced by:
- Alkylation or acylation of the spirocyclic intermediate with appropriate carboxylate precursors.
- Hydrolysis or saponification of ester intermediates to yield the free acid.
- Use of base such as lithium hydroxide in aqueous-organic solvent mixtures under reflux or ambient temperature for hydrolysis.
Representative Preparation Procedure (Literature-Based)
Analytical Characterization of the Product
The stereochemistry and purity of the final compound are confirmed by:
- NMR spectroscopy (¹H and ¹³C) : Key signals include ethoxymethyl protons (δ 3.3–3.7 ppm) and carboxylic acid protons.
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (expected [M+H]+ = 242.17).
- X-ray crystallography : Validates the spirocyclic geometry and azaspiro[3.4]octane conformation.
Research Findings on Reaction Optimization
- The choice of solvent significantly affects yield and purity; low-polarity solvents favor nucleophilic substitution steps.
- Stoichiometric control of reagents is critical to minimize side reactions, especially during ethoxymethyl group introduction.
- Continuous flow techniques have been explored for industrial scale-up to improve reproducibility and efficiency.
Summary Table of Preparation Methods
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
